molecular formula C21H16O4 B5781200 phenyl 3-[(4-formylphenoxy)methyl]benzoate

phenyl 3-[(4-formylphenoxy)methyl]benzoate

Cat. No.: B5781200
M. Wt: 332.3 g/mol
InChI Key: KWETVCYFEGANGA-UHFFFAOYSA-N
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Description

Phenyl 3-[(4-formylphenoxy)methyl]benzoate is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of a phenyl group, a formyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 3-[(4-formylphenoxy)methyl]benzoate typically involves the esterification of 3-hydroxybenzoic acid with 4-formylphenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 3-[(4-carboxyphenoxy)methyl]benzoic acid.

    Reduction: 3-[(4-hydroxyphenoxy)methyl]benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Phenyl 3-[(4-formylphenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polymers and other macromolecules.

    Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring specific functional groups for activity.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of phenyl 3-[(4-formylphenoxy)methyl]benzoate depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the formyl group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved are primarily determined by the functional groups present in the compound and the reagents used in the reactions.

Comparison with Similar Compounds

Phenyl 3-[(4-formylphenoxy)methyl]benzoate can be compared with other similar compounds such as:

    Methyl 3-[(4-formylphenoxy)methyl]benzoate: Similar structure but with a methyl ester group instead of a phenyl group.

    Phenyl 3-[(4-hydroxyphenoxy)methyl]benzoate: Similar structure but with a hydroxyl group instead of a formyl group.

    Phenyl 3-[(4-carboxyphenoxy)methyl]benzoate: Similar structure but with a carboxyl group instead of a formyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

phenyl 3-[(4-formylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c22-14-16-9-11-19(12-10-16)24-15-17-5-4-6-18(13-17)21(23)25-20-7-2-1-3-8-20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWETVCYFEGANGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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